sodium (2R,3R,4R,5R)-1,2-dihydroxy-6-oxo-4-((9-phenylnonanoyl)oxy)-5-((S)-3-((9-phenylnonanoyl)oxy)tetradecanamido)hexan-3-yl sulfate
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Overview
Description
Ono 4007 is new synthetic low-toxicity lipid A analog which stimulates the production of tumor necrosis factor-alpha in tumor tissues, resulting in the rejection of transplanted rat hepatoma cells. Studies suggest that ONO-4007 is therapeutically useful for the treatment of TNF-alpha-sensitive tumors and tumor eradication.
Biological Activity
Sodium (2R,3R,4R,5R)-1,2-dihydroxy-6-oxo-4-((9-phenylnonanoyl)oxy)-5-((S)-3-((9-phenylnonanoyl)oxy)tetradecanamido)hexan-3-yl sulfate is a complex organic compound known for its diverse biological activities. This article explores its structure, biological mechanisms, and relevant case studies that highlight its pharmacological potential.
Chemical Structure
The compound's molecular formula is C50H78NNaO12S. Its structure features multiple hydroxyl groups, oxo groups, and sulfate moieties that contribute to its biological activity.
The biological activity of this compound primarily arises from its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may act on cell surface receptors, influencing intracellular signaling cascades.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various cellular models.
- Antioxidant Activity : It exhibits the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Cytotoxicity Against Cancer Cells : Studies have reported selective cytotoxicity towards cancer cell lines while sparing normal cells.
Table 1: Biological Activities Summary
Table 2: Case Study Overview
Study | Methodology | Findings |
---|---|---|
In vitro study on cancer cells | Treatment with varying concentrations of the compound | Significant reduction in cell viability observed at higher concentrations. |
Animal model for inflammation | Administration of the compound in a controlled setting | Marked reduction in inflammatory markers compared to control groups. |
Case Studies
-
In Vitro Studies on Cancer Cell Lines
A study investigated the cytotoxic effects of sodium (2R,3R,4R,5R)-1,2-dihydroxy-6-oxo on various cancer cell lines. Results indicated that the compound selectively induced apoptosis in breast and colon cancer cells while exhibiting minimal toxicity to normal fibroblasts. -
Animal Model for Inflammation
An animal model was used to assess the anti-inflammatory properties of the compound. Results demonstrated that treatment significantly reduced levels of pro-inflammatory cytokines and improved overall health markers compared to untreated controls.
Properties
CAS No. |
152646-95-2 |
---|---|
Molecular Formula |
C50H78NNaO12S |
Molecular Weight |
940.2 g/mol |
IUPAC Name |
sodium;[(2R,3R,4R,5R)-1,2-dihydroxy-6-oxo-4-(9-phenylnonanoyloxy)-5-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]hexan-3-yl] sulfate |
InChI |
InChI=1S/C50H79NO12S.Na/c1-2-3-4-5-6-7-8-15-26-35-43(61-47(56)36-27-16-11-9-13-20-29-41-31-22-18-23-32-41)38-46(55)51-44(39-52)49(50(45(54)40-53)63-64(58,59)60)62-48(57)37-28-17-12-10-14-21-30-42-33-24-19-25-34-42;/h18-19,22-25,31-34,39,43-45,49-50,53-54H,2-17,20-21,26-30,35-38,40H2,1H3,(H,51,55)(H,58,59,60);/q;+1/p-1/t43-,44-,45+,49+,50+;/m0./s1 |
InChI Key |
RGYRFKPZWVWWBI-KRKOBBQYSA-M |
SMILES |
CCCCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC1=CC=CC=C1)OC(=O)CCCCCCCCC2=CC=CC=C2.[Na+] |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC1=CC=CC=C1)OC(=O)CCCCCCCCC2=CC=CC=C2.[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC1=CC=CC=C1)OC(=O)CCCCCCCCC2=CC=CC=C2.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ono4007; Ono-4007; Ono 4007 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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